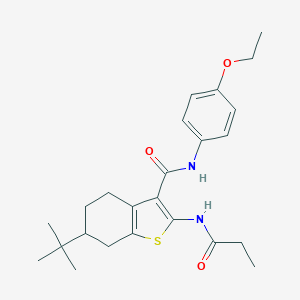![molecular formula C12H17NO6S B289457 N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]methionine](/img/structure/B289457.png)
N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]methionine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]methionine, also known as DMDO-PEG-Met, is a novel compound that has gained significant attention in the field of medicinal chemistry. It is a derivative of methionine, an essential amino acid, and is synthesized using a unique method that involves the use of a highly reactive oxidant, dimethyldioxirane (DMDO). DMDO-PEG-Met has been shown to exhibit potent antioxidant and anti-inflammatory properties, making it an attractive candidate for various biomedical applications.
Mechanism of Action
The mechanism of action of N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]methionine is not fully understood. However, it is believed to exert its antioxidant and anti-inflammatory effects by scavenging reactive oxygen species (ROS) and inhibiting the activity of pro-inflammatory cytokines. N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]methionine has also been shown to modulate the expression of various genes involved in oxidative stress and inflammation.
Biochemical and Physiological Effects:
N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]methionine has been shown to exhibit several biochemical and physiological effects, including the inhibition of lipid peroxidation, the reduction of ROS levels, and the modulation of various signaling pathways involved in oxidative stress and inflammation. N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]methionine has also been shown to enhance the activity of endogenous antioxidant enzymes such as superoxide dismutase and catalase.
Advantages and Limitations for Lab Experiments
N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]methionine has several advantages for lab experiments, including its high stability, solubility, and bioavailability. However, its high reactivity with ROS and other oxidants can make it challenging to handle and store. N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]methionine also has limitations in terms of its cost and availability, which can limit its use in large-scale experiments.
Future Directions
There are several future directions for the research on N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]methionine. One area of interest is the development of novel drug delivery systems that can enhance the bioavailability and efficacy of N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]methionine. Another area of interest is the investigation of its potential use in the treatment of other disease conditions such as diabetes, obesity, and neurodegenerative diseases. Further studies are also needed to elucidate the precise mechanism of action of N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]methionine and to optimize its synthesis and purification methods.
Synthesis Methods
The synthesis of N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]methionine involves the reaction of methionine with DMDO in the presence of polyethylene glycol (PEG) as a stabilizing agent. The reaction proceeds via the formation of an intermediate, which then undergoes cyclization to form the final product. The use of PEG as a stabilizing agent not only enhances the yield of the reaction but also improves the solubility and stability of the final product.
Scientific Research Applications
N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]methionine has been extensively studied for its potential applications in various disease conditions. It has been shown to exhibit potent antioxidant and anti-inflammatory properties, making it a promising candidate for the treatment of oxidative stress-related diseases such as Alzheimer's disease, Parkinson's disease, and cardiovascular diseases. N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]methionine has also been shown to possess anti-cancer properties and has been investigated for its potential use in cancer therapy.
properties
Molecular Formula |
C12H17NO6S |
|---|---|
Molecular Weight |
303.33 g/mol |
IUPAC Name |
2-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methylamino]-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C12H17NO6S/c1-12(2)18-10(16)7(11(17)19-12)6-13-8(9(14)15)4-5-20-3/h6,8,13H,4-5H2,1-3H3,(H,14,15) |
InChI Key |
JSLACYUFJWGBDY-UHFFFAOYSA-N |
SMILES |
CC1(OC(=O)C(=CNC(CCSC)C(=O)O)C(=O)O1)C |
Canonical SMILES |
CC1(OC(=O)C(=CNC(CCSC)C(=O)O)C(=O)O1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-tert-butyl-N-(4-methoxyphenyl)-2-[(phenoxyacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289375.png)
![N-(6-tert-butyl-3-{[(2-chlorophenyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)isonicotinamide](/img/structure/B289378.png)
![N-{6-tert-butyl-3-[(2-ethoxyanilino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}nicotinamide](/img/structure/B289379.png)
![6-tert-butyl-N-(2-methoxyphenyl)-2-[(phenoxyacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289383.png)
![6-tert-butyl-N-(2-methoxyphenyl)-2-[(trifluoroacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289384.png)
![N-[6-tert-butyl-3-(2-toluidinocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]isonicotinamide](/img/structure/B289385.png)
![N-[6-tert-butyl-3-(3-toluidinocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]nicotinamide](/img/structure/B289386.png)

![N-{6-tert-butyl-3-[(4-chloroanilino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}isonicotinamide](/img/structure/B289391.png)
![6-Tert-butyl-2-[(phenoxyacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289392.png)
![6-Tert-butyl-2-{[(4-chlorophenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289393.png)
![6-Tert-butyl-2-[(phenylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289395.png)
![Ethyl 6-tert-butyl-2-[(2,2-dimethylpropanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B289396.png)
![Methyl 2-({[6-tert-butyl-2-(2-furoylamino)-4,5,6,7-tetrahydro-1-benzothien-3-yl]carbonyl}amino)benzoate](/img/structure/B289397.png)